Phenyl(pyridin-2-yl)methanamine dihydrochloride

Description

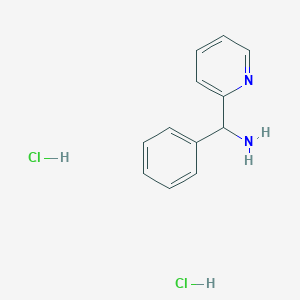

Phenyl(pyridin-2-yl)methanamine dihydrochloride (CAS: 52095-57-5) is a dihydrochloride salt of a secondary amine featuring a phenyl group and a pyridin-2-yl moiety. Its molecular formula is C₁₂H₁₄Cl₂N₂, with an average molecular weight of 257.16 g/mol . The compound is structurally characterized by a central methanamine group bridging a benzene ring and a pyridine ring. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications, such as intermediates in drug synthesis or reference standards .

Properties

IUPAC Name |

phenyl(pyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;;/h1-9,12H,13H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRMJNTZFIRAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585806 | |

| Record name | 1-Phenyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52095-57-5 | |

| Record name | 1-Phenyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of pyridin-2-ylmethanamine with phenyl halides under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where pyridin-2-ylmethanamine is reacted with phenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl(pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridinyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions with the presence of a base.

Major Products Formed

Oxidation: Pyridin-2-yl-methanone derivatives.

Reduction: Corresponding secondary or tertiary amines.

Substitution: Various substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

Scientific Research Applications

PPMH has been investigated for various applications across different fields:

-

Medicinal Chemistry :

- PPMH is recognized for its potential as a therapeutic agent. Studies indicate that it may act as an inhibitor or activator of specific enzymes and receptors, influencing biochemical pathways relevant to various diseases .

-

Pharmaceutical Research :

- The compound serves as a reference standard in drug development due to its well-defined chemical properties and stability. Its hydrochloride form enhances solubility, making it suitable for pharmacological studies .

- Biological Studies :

-

Synthetic Organic Chemistry :

- It acts as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, facilitating the development of new compounds with desired biological activities .

PPMH exhibits a range of biological activities that make it a candidate for further research:

- Serotonin Receptor Binding : Preliminary studies suggest that PPMH has significant binding affinity for serotonin receptors, indicating potential implications for treating mood disorders and anxiety .

- Anticancer Activity : Derivatives of PPMH have demonstrated inhibitory effects against VEGFR and PDGFR, positioning them as potential candidates for cancer therapeutics .

Table 1: Summary of Biological Activities of PPMH

| Activity | Findings |

|---|---|

| Serotonin Receptor Binding | Significant binding affinity noted in preliminary studies. |

| Potential Therapeutic Uses | Implications for mood disorders and anxiety treatment. |

| Inhibition of VEGFR-2 and PDGF-β | Effective inhibitors reported for cancer-related pathways. |

Case Studies

- Mood Regulation : A study highlighted the interaction of PPMH with serotonin receptors, suggesting its potential role in treating anxiety disorders. Further exploration into its pharmacodynamics could yield significant insights into its therapeutic efficacy.

- Cancer Research : Experiments focusing on the inhibition of VEGFR-2 demonstrated that derivatives of PPMH possess strong inhibitory effects, indicating their potential use in cancer therapeutics.

Table 2: Structure-Activity Relationship Insights

| Compound | Modification | Observed Activity |

|---|---|---|

| PPMH | Base structure | Moderate serotonin receptor binding |

| Derivative A | Methyl substitution | Increased VEGFR-2 inhibition |

| Derivative B | Fluorine substitution | Enhanced potency against PDGF-β |

Mechanism of Action

The mechanism of action of phenyl(pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(6-Chloropyridin-2-yl)methanamine Dihydrochloride

- Molecular Formula : C₆H₇Cl₃N₂

- Key Difference : A chlorine atom at the 6-position of the pyridine ring.

- Impact : The electron-withdrawing Cl substituent increases lipophilicity and may alter binding affinity in receptor-targeted applications. Its molecular weight (228.50 g/mol) is lower than the parent compound due to a simpler structure .

(R)-1-(Pyridin-2-yl)ethanamine Dihydrochloride

- Molecular Formula : C₇H₁₂Cl₂N₂

- Key Difference : A chiral ethyl group replaces the phenyl group.

- This compound has been explored in asymmetric synthesis and chiral catalyst design .

Heterocyclic Ring Replacements

2-Phenyl-2-(pyrrolidin-2-yl)ethanamine Dihydrochloride

- Molecular Formula : C₁₂H₁₈Cl₂N₂

- Key Difference : A pyrrolidine ring replaces the pyridine ring.

- Impact : The saturated pyrrolidine ring reduces aromaticity, increasing basicity and conformational flexibility. This modification is common in neuromodulators and GPCR-targeted drugs .

(4-Chloro-6-phenylpyrimidin-2-yl)methanamine Hydrochloride

- Molecular Formula : C₁₁H₁₁Cl₂N₃

- Key Difference : A pyrimidine ring replaces pyridine, with a chlorine substituent.

Positional Isomerism on the Phenyl Group

(3-(Pyridin-2-yl)phenyl)methanamine Dihydrochloride

Physicochemical and Pharmacological Comparisons

Solubility and Stability

- Phenyl(pyridin-2-yl)methanamine dihydrochloride exhibits high water solubility (>50 mg/mL) due to its dihydrochloride form, whereas neutral analogs like phenyl(pyridin-2-yl)methanone (CAS: 91-02-1) are lipophilic and require organic solvents for dissolution .

- Chlorinated derivatives (e.g., 6-chloropyridin-2-yl) show increased stability under acidic conditions, advantageous for gastrointestinal absorption in drug formulations .

Comparative Data Table

Biological Activity

Phenyl(pyridin-2-yl)methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClN and a molecular weight of 220.70 g/mol. The compound features a phenyl group attached to a pyridin-2-ylmethanamine moiety, which enhances its solubility and stability, making it suitable for various pharmaceutical applications.

The biological activity of this compound primarily results from its interaction with specific biological targets, such as enzymes and receptors. It may function as an inhibitor or activator in various biochemical pathways. Preliminary studies indicate that it interacts with serotonin receptors, suggesting potential implications for mood regulation and anxiety treatment.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antifungal Activity : Derivatives of phenyl(pyridin-2-yl)methanamine have shown antifungal properties, making them candidates for developing new antifungal agents.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, indicating its potential use in treating infections.

- Neurological Effects : Studies have suggested that it may influence neurological pathways, leading to potential therapeutic applications in neuropharmacology.

Table 1: Summary of Biological Activities

Example Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of phenyl(pyridin-2-yl)methanamine derivatives against common bacterial strains. The results indicated significant inhibition at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent.

- Cytotoxicity in Cancer Cells : Research involving human melanoma A375 cells showed that this compound induced apoptosis through the activation of caspases, leading to DNA damage and cell cycle arrest .

- Serotonin Receptor Interaction : Interaction studies revealed that the compound binds effectively to serotonin receptors, which may explain its potential effects on mood disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyridine or phenyl rings can significantly alter its biological profile.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(6-phenylpyridin-2-yl)methanamine | CHN | Additional chlorine atom; different activity profile |

| 4-(Pyridin-2-yl)benzeneamine | CHN | Lacks hydrochloride; different solubility properties |

| Phenyl(quinolin-2-yl)methanamine | CHN | Contains a quinoline ring; distinct pharmacological effects |

Future Directions

Further research is warranted to explore the full pharmacological potential of this compound. Investigating its pharmacokinetics and dynamics will provide insights into its therapeutic viability. Additionally, exploring modifications to enhance its efficacy and reduce toxicity will be crucial for developing new drugs based on this scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for phenyl(pyridin-2-yl)methanamine dihydrochloride, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves reductive amination between phenyl(pyridin-2-yl)methanone and ammonia or amine derivatives, followed by dihydrochloride salt formation. Key intermediates, such as phenyl(pyridin-2-yl)methanone (CAS 91-02-1), are purified via recrystallization or column chromatography . Characterization employs NMR (¹H/¹³C) to confirm intermediate structures and mass spectrometry (MS) to verify molecular weights. For dihydrochloride formation, elemental analysis (EA) ensures correct stoichiometry of chloride ions .

Q. Which analytical techniques are critical for confirming the purity and identity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity, targeting ≥95% as per pharmacopeial standards. Infrared spectroscopy (IR) identifies functional groups (e.g., NH stretching at ~3200 cm⁻¹). Thermal gravimetric analysis (TGA) evaluates salt stability by monitoring mass loss during heating .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between NMR/IR data and proposed structures may arise from tautomerism or salt dissociation. Use X-ray crystallography with programs like SHELXL for definitive structural confirmation . For dynamic systems, variable-temperature NMR or computational modeling (DFT) clarifies conformational equilibria .

Q. What strategies are employed to design pharmacological activity studies for phenyl(pyridin-2-yl)methanamine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies modify the pyridine or phenyl rings to enhance target binding. For example, trifluoromethyl substitution (as in (4-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride) improves metabolic stability . In vitro assays (e.g., enzyme inhibition, receptor binding) prioritize compounds for in vivo efficacy and toxicity testing .

Q. How is impurity profiling conducted for this compound in compliance with regulatory guidelines?

- Methodological Answer : Impurities (e.g., N-methyl derivatives or unreacted ketones) are quantified using HPLC-MS with reference standards (e.g., ACI 041403, a related dihydrochloride impurity) . Forced degradation studies (acid/base hydrolysis, oxidation) identify degradation products, with thresholds set per ICH Q3A/B guidelines .

Q. What experimental parameters optimize crystallization for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation from polar solvents (e.g., methanol/water) promotes single-crystal growth. Cryocooling (100 K) minimizes thermal motion artifacts during data collection. SHELXL refinement incorporates hydrogen atoms in calculated positions unless residual electron density warrants explicit modeling .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

- Methodological Answer : Adjust force fields in molecular dynamics simulations to account for solvent-salt interactions. Experimentally, use phase-solubility diagrams with varied pH or co-solvents (e.g., DMSO/water mixtures) to validate predictions .

Q. What steps mitigate batch-to-batch variability in dihydrochloride synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.